molecular formula C7H6F2O2S B1452474 Methyl 5-(difluoromethyl)thiophene-2-carboxylate CAS No. 189331-34-8

Methyl 5-(difluoromethyl)thiophene-2-carboxylate

Cat. No.: B1452474
CAS No.: 189331-34-8
M. Wt: 192.19 g/mol
InChI Key: XDSSBKAZAWFHPM-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)thiophene-2-carboxylate: is a chemical compound characterized by a thiophene ring substituted with a difluoromethyl group at the 5-position and a carboxylate ester group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Difluoromethylation of Thiophene Derivatives: One common synthetic route involves the difluoromethylation of thiophene derivatives using reagents such as difluoromethylating agents. The reaction typically requires a catalyst and specific reaction conditions to achieve the desired substitution.

  • Esterification: The carboxylate ester group can be introduced through esterification reactions, where a carboxylic acid derivative of thiophene is reacted with methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to reduce the difluoromethyl group or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at various positions on the thiophene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.

  • Reduced Derivatives: Formed through the reduction of functional groups.

  • Substituted Thiophenes: Resulting from substitution reactions at different positions on the ring.

Mechanism of Action

Scientific Research Applications

Chemistry: Methyl 5-(difluoromethyl)thiophene-2-carboxylate is used in organic synthesis as a building block for the construction of more complex molecules. Its difluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological studies to investigate the effects of difluoromethyl groups on biological systems. It can serve as a probe to study enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

Industry: The compound finds applications in the development of materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Comparison with Similar Compounds

  • Methyl 5-(difluoromethyl)nicotinate: Another difluoromethylated compound with a pyridine ring instead of thiophene.

  • Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidines: Compounds with a pyrazolo[1,5-a]pyrimidine core.

Uniqueness: Methyl 5-(difluoromethyl)thiophene-2-carboxylate is unique due to its thiophene ring, which imparts different chemical and physical properties compared to pyridine or pyrazolo[1,5-a]pyrimidine derivatives. The presence of the difluoromethyl group further enhances its reactivity and stability.

Properties

IUPAC Name

methyl 5-(difluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSSBKAZAWFHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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